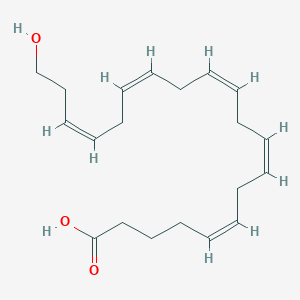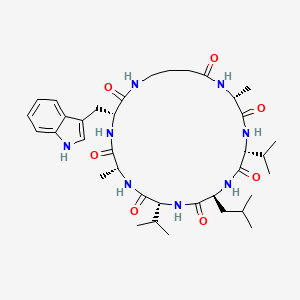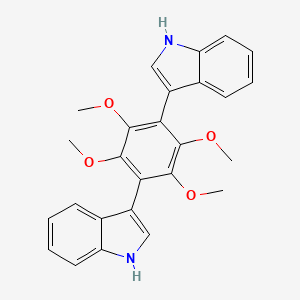![molecular formula C25H37NO5S B3026358 16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)
16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid
Descripción general
Descripción
El conjugado de proteína en la regeneración tisular 3 (PCTR3) es un mediador pro-resolutivo especializado sintetizado a partir del ácido docosahexaenoico. Desempeña un papel crucial en la resolución de la inflamación y la promoción de la regeneración tisular. El PCTR3 se encuentra en bazos de ratón infectados, resolviendo el exudado, en el bazo humano aislado y en el plasma séptico. También está presente en los macrófagos M1 y M2 diferenciados a partir de monocitos humanos aislados .
Métodos De Preparación
El PCTR3 se sintetiza a partir del ácido docosahexaenoico a través de una serie de reacciones enzimáticas. El ácido docosahexaenoico se oxida primero a 16S,17S-epoxi-protectina. Este intermedio se convierte entonces en PCTR1 por la glutatión S-transferasa y posteriormente en PCTR2 y PCTR3 mediante peptidasas .
En entornos industriales, la producción de PCTR3 implica el uso de métodos biotecnológicos avanzados para garantizar una alta pureza y rendimiento. El proceso suele incluir la extracción de ácido docosahexaenoico de fuentes naturales, seguida de reacciones enzimáticas controladas para producir el compuesto deseado .
Análisis De Reacciones Químicas
El PCTR3 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del PCTR3 puede conducir a la formación de diferentes intermediarios de epoxi-protectina .
Aplicaciones Científicas De Investigación
El PCTR3 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los mediadores pro-resolutivos especializados. En biología, el PCTR3 se investiga por su papel en la resolución de la inflamación y la promoción de la regeneración tisular. En medicina, tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias y la promoción de la cicatrización de heridas. En la industria, el PCTR3 se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos .
Mecanismo De Acción
El PCTR3 ejerce sus efectos activando dianas moleculares específicas y vías implicadas en la resolución de la inflamación y la regeneración tisular. Uno de los objetivos clave es el factor 3 asociado al receptor del TNF (TRAF3), que juega un papel crucial en la regulación de la respuesta inmune. El PCTR3 aumenta la expresión de TRAF3 de forma dependiente de AMPc-PKA, lo que lleva a una mayor fagocitosis y producción de citoquinas antiinflamatorias como la interleucina-10 .
Comparación Con Compuestos Similares
El PCTR3 forma parte de una familia de mediadores pro-resolutivos especializados, que también incluye maresina-CTR (MCTR) y resolvina-CTR (RCTR). Estos compuestos comparten estructuras y funciones similares, pero difieren en sus dianas moleculares y vías específicas. Por ejemplo, el MCTR3 y el RCTR3 también promueven la regeneración tisular y controlan la infección, pero activan diferentes vías de señalización en comparación con el PCTR3 .
Compuestos similares::- Maresina-CTR (MCTR)
- Resolvina-CTR (RCTR)
- Protectina-CTR (PCTR1 y PCTR2)
El PCTR3 es único en su capacidad para dirigirse específicamente al TRAF3 y mejorar la resolución de la inflamación a través de esta vía .
Propiedades
IUPAC Name |
(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-[(2R)-2-amino-2-carboxyethyl]sulfanyl-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO5S/c1-2-3-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-10-8-6-4-5-7-9-11-13-16-19-24(28)29/h3,5-8,10-15,18,21-23,27H,2,4,9,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b7-5-,8-6-,12-10+,13-11-,14-3-,18-15+/t21-,22-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHRZNBJDWPKHL-FIIKIIMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CCC=CCC=CCCC(=O)O)SCC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione](/img/structure/B3026276.png)
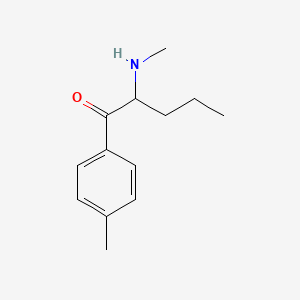
![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)

![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)
![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)
![1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026286.png)

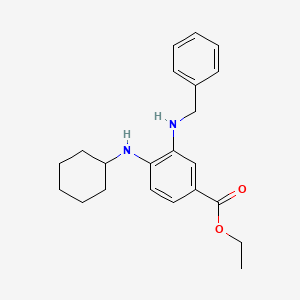

![N-(2,6-diethylphenyl)-4,5-dihydro-8-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide](/img/structure/B3026291.png)
